molecular formula C13H13ClN2OS B4636323 N-[1-(5-chloro-2-thienyl)ethyl]-N'-phenylurea

N-[1-(5-chloro-2-thienyl)ethyl]-N'-phenylurea

Cat. No.: B4636323
M. Wt: 280.77 g/mol
InChI Key: HDVQAVPBHHGLCP-UHFFFAOYSA-N
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Description

N-[1-(5-chloro-2-thienyl)ethyl]-N’-phenylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group and a thienyl group substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloro-2-thienyl)ethyl]-N’-phenylurea typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with an appropriate amine, followed by the formation of the urea derivative. One common method involves the use of 5-chloro-2-thiophenecarboxaldehyde and phenylisocyanate under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of N-[1-(5-chloro-2-thienyl)ethyl]-N’-phenylurea may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloro-2-thienyl)ethyl]-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the thienyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[1-(5-chloro-2-thienyl)ethyl]-N’-phenylurea has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in the treatment of various diseases.

    Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential as a biochemical tool.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2-fluorophenyl)urea
  • N-(4-chlorophenyl)-N’-[1-(5-chloro-2-thienyl)ethyl]urea

Uniqueness

N-[1-(5-chloro-2-thienyl)ethyl]-N’-phenylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-9(11-7-8-12(14)18-11)15-13(17)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVQAVPBHHGLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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